1-(3-methylbenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Beschreibung
The compound 1-(3-methylbenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione features a fused thienopyrimidine core substituted with a 3-methylbenzyl group at position 1 and a 2-methylphenyl group at position 2. These substitutions likely enhance its lipophilicity and binding affinity to biological targets, making it a candidate for applications in oncology or antiviral research .
Eigenschaften
CAS-Nummer |
1326848-19-4 |
|---|---|
Molekularformel |
C21H18N2O2S |
Molekulargewicht |
362.45 |
IUPAC-Name |
3-(2-methylphenyl)-1-[(3-methylphenyl)methyl]thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C21H18N2O2S/c1-14-6-5-8-16(12-14)13-22-18-10-11-26-19(18)20(24)23(21(22)25)17-9-4-3-7-15(17)2/h3-12H,13H2,1-2H3 |
InChI-Schlüssel |
HFUMSVWMFJPSEQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)CN2C3=C(C(=O)N(C2=O)C4=CC=CC=C4C)SC=C3 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Biologische Aktivität
1-(3-methylbenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a compound belonging to the thienopyrimidine class, which has been recognized for its diverse biological activities. This section explores the biological activity of this compound, highlighting its mechanisms of action, cytotoxicity, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thieno[3,2-d]pyrimidine core with specific substitutions that influence its biological properties. The structure can be represented as follows:
This structural configuration is critical for its interaction with biological targets.
The biological activity of thienopyrimidine derivatives often involves interaction with various molecular targets, including enzymes and receptors. The mechanisms can include:
- Inhibition of Enzymatic Activity : Compounds in this class may inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Modulation : They may also interact with cellular receptors affecting signal transduction pathways.
Cytotoxicity Studies
Recent studies have demonstrated the cytotoxic potential of thienopyrimidine derivatives against various cancer cell lines. For instance:
- Cell Lines Tested : MDA-MB-231 (breast cancer), HT-29 (colon cancer), and H460 (lung cancer).
- IC50 Values : The IC50 values indicate the concentration required to inhibit 50% of cell growth. For example:
- Compound exhibited an IC50 of 13.42 μg/mL against MDA-MB-231 cells.
- Another derivative showed an IC50 of 52.56 μg/mL against MCF-7 cells.
| Compound | Cell Line | IC50 (μg/mL) |
|---|---|---|
| A | MDA-MB-231 | 13.42 |
| B | HT-29 | 28.89 |
| C | H460 | 62.86 |
Case Studies
- Anti-Cancer Activity : A study focused on a series of thienopyrimidine derivatives revealed significant anti-proliferative effects on breast cancer cell lines. The derivatives were tested for their ability to induce apoptosis and inhibit cell cycle progression.
- Selectivity and Safety : In vitro tests showed that while some compounds exhibited cytotoxic effects on cancer cells, they were less toxic to normal cells (e.g., BALB 3T3 fibroblasts), suggesting a favorable selectivity index.
Research Findings
Recent research has highlighted several key findings regarding the biological activity of thienopyrimidine derivatives:
- Antimicrobial Properties : Some derivatives have shown promising antibacterial activity against various pathogens.
- Antiviral Effects : Preliminary studies suggest potential antiviral activities, warranting further investigation.
- Analgesic and Anti-inflammatory Effects : Certain compounds have demonstrated analgesic properties in preclinical models.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The following table and analysis compare the compound’s structural features, synthesis routes, and biological activities with those of analogous thieno[3,2-d]pyrimidine-diones and related pyrimidine derivatives.
Table 1: Structural and Functional Comparison
Key Findings
Structural Influence on Bioactivity The 3-hydroxybenzyl substituent in 3-(3-hydroxybenzyl)-6-(3-hydroxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one (Compound 1b) introduces hydrogen-bonding capability, correlating with cytotoxicity in HL-7702, A549, and MCF-7 cell lines (IC₅₀ values: 12–28 μM) . In contrast, the absence of polar groups in the parent compound may reduce solubility but improve membrane permeability.
Synthesis Routes The parent compound’s synthesis likely follows methods similar to 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones, involving condensation of substituted oxazine-diones with aromatic aldehydes and amines (e.g., benzylamine) under basic conditions . Comparatively, 1-(4-tert-butylbenzyl)pyrimidine-2,4(1H,3H)-dione derivatives are synthesized via nucleophilic substitution or alkylation, as seen in uracil-based antiviral agents .
Biological Target Specificity Thieno[3,2-d]pyrimidine-diones with bulky aromatic substituents (e.g., 3-methylbenzyl) are hypothesized to inhibit kinases or growth factor receptors, akin to quinazoline-based EGFR inhibitors . In contrast, 1,3,4-oxadiazole-containing analogs () may target microbial enzymes due to their structural similarity to oxadiazole-based antibiotics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
